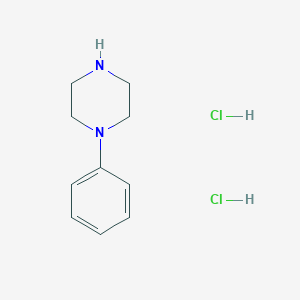

1-Phenylpiperazine dihydrochloride

概要

説明

フェニルピペラジンは、ピペラジン環にフェニル基が結合した単純な化学化合物です。化学、生物学、医学、産業など、さまざまな分野で多様な用途があることで知られています。 この化合物は、化学式 C10H14N2 とモル質量 162.23 g/mol で特徴付けられます .

2. 製法

合成経路と反応条件: フェニルピペラジンは、いくつかの方法で合成できます。 一般的な方法の1つは、1,2-ジアミン誘導体とスルホニウム塩の環化です . 別の方法には、アニリンとビス-(2-クロロエチル)アミン塩酸塩を高温 (160-250°C) で反応させてフェニルピペラジン塩酸塩を生成し、その後、アルカリ性水溶液で処理して最終生成物を得る方法があります .

工業生産方法: フェニルピペラジンの工業生産は、通常、アニリンとビス-(2-クロロエチル)アミン塩酸塩を使用する方法に従います。これは、その方法がシンプルで、収率が高く、コスト効率に優れているためです。 このプロセスにより、純度が99.5%以上、収率が75%以上の製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at high temperatures (160-250°C) to form phenylpiperazine hydrochloride, which is then treated with an alkaline aqueous solution to obtain the final product .

Industrial Production Methods: The industrial production of phenylpiperazine typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and cost-effectiveness. The process results in a product with a purity of over 99.5% and a yield above 75% .

化学反応の分析

反応の種類: フェニルピペラジンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: フェニルピペラジンは酸化されて対応するN-オキシドを生成できます。

還元: フェニルピペラジンは還元されて第二級アミンを生成できます。

置換: フェニルピペラジンは置換反応を起こすことができ、特に窒素原子が反応部位となります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: ハロゲン化物やアルキル化剤は、置換反応で頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物には、N-オキシド、第二級アミン、およびさまざまな置換フェニルピペラジン誘導体が含まれます .

科学的研究の応用

Pharmacological Applications

1-Phenylpiperazine dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly its effects on serotonin and dopamine levels. These interactions have implications for several therapeutic areas:

- Antidepressant Activity : PPD acts as a serotonin receptor antagonist, which may contribute to its antidepressant-like effects. Studies have shown that it can influence mood and behavior by modulating serotonin pathways, making it a candidate for further research in depression treatment .

- Anxiolytic Effects : Research indicates that PPD may exhibit anxiolytic properties. Its ability to affect neurotransmitter levels can lead to reduced anxiety symptoms in animal models, suggesting potential use in treating anxiety disorders .

- Antitussive Properties : PPD is also noted for its antitussive (cough-suppressing) effects, which are relevant in the formulation of cough medications. Its mechanism involves modulation of cough reflex pathways .

Synthesis and Derivative Development

The synthesis of 1-phenylpiperazine and its derivatives is a focus of ongoing research. Various studies have explored structural modifications to enhance efficacy and reduce side effects:

- Acaricidal Activity : Recent studies have synthesized phenylpiperazine derivatives that demonstrate acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite). This highlights the compound's potential beyond human medicine into agricultural applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine derivatives have led to the development of compounds with improved solubility and bioavailability, crucial for effective drug design. For example, modifications that enhance interaction with biological targets can significantly improve therapeutic outcomes .

Detection of Substance Abuse

This compound has also been implicated in the detection of piperazine derivatives used recreationally. Research has developed rapid testing methods using liquid chromatography-mass spectrometry (LC-MS) to identify these compounds in biological samples:

- Detection Methods : A targeted approach has been established for detecting abused piperazine derivatives, including PPD. The method allows for the identification of these substances in blood and urine, aiding in clinical toxicology .

Case Studies and Research Findings

作用機序

フェニルピペラジンとその誘導体の作用機序は、特定の用途によって異なります。 腸の透過促進剤の文脈では、フェニルピペラジンは腸の上皮のタイトジャンクションに影響を与えることで、経上皮輸送を強化します . 薬効の観点から、フェニルピペラジン誘導体は、神経伝達物質受容体やイオンチャネルなど、さまざまな分子標的に作用して治療効果を発揮します .

類似化合物との比較

フェニルピペラジンは、ピペラジンとして知られるより大きな化合物クラスの一部です。類似の化合物には以下が含まれます。

ベンジルピペラジン: 覚醒作用があることで知られています。

ジフェニルピペラジン: さまざまな医薬品の合成に使用されます。

ジフェニルメチルピペラジン: 治療への応用の可能性について研究されています.

フェニルピペラジンは、その独特の構造により、さまざまな分子標的に作用し、多様な生物学的活性を示すことができる点が特徴です .

生物活性

1-Phenylpiperazine dihydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in pharmacological applications. This compound is a derivative of piperazine, a well-known class of compounds with various therapeutic effects. The focus of this article is to explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 235.153 g/mol

- Stereochemistry : Achiral

- InChIKey : CUTPTQNQXVVRDB-UHFFFAOYSA-N

This compound acts primarily as an adrenergic alpha-antagonist , which means it binds to alpha-adrenergic receptors without activating them. This property allows it to block the actions of endogenous or exogenous adrenergic agonists, making it useful in treating conditions such as hypertension and vasospasm .

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the phenylpiperazine moiety. For instance, a study investigating ultrashort acting beta-adrenoceptor antagonists highlighted that derivatives with phenylpiperazine exhibited minimal inhibitory concentrations (MICs) greater than 1.00 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . However, some derivatives demonstrated enhanced efficacy against Candida albicans, with one compound showing an MIC of 0.78 mg/mL .

2. Enhancing Intestinal Permeability

Research has shown that 1-phenylpiperazine can significantly enhance transepithelial transport across intestinal barriers with low cytotoxicity. A study using Caco-2 cell models revealed that certain derivatives could improve the permeability of calcein (a fluorescent marker) over 100-fold compared to controls. Notably, substitutions on the phenyl ring influenced both efficacy and toxicity profiles, suggesting potential applications in oral drug delivery systems .

3. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Binding studies indicate that 1-phenylpiperazine derivatives can interact with various serotonin receptor subtypes, which may contribute to their anxiolytic and antidepressant-like effects observed in animal models .

Case Studies and Research Findings

Toxicological Profile

While this compound shows promising biological activity, its safety profile must be considered. Toxicological assessments indicate skin and eye irritation potential, but no significant sensitization effects have been reported . The compound is classified as slightly hazardous for water environments due to its environmental persistence.

特性

IUPAC Name |

1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJYBJCZXZGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057855 | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-54-6 | |

| Record name | 1-Phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。